molecular formula C18H22FN3O4S B13409239 N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide

N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide

Cat. No.: B13409239
M. Wt: 395.5 g/mol
InChI Key: KNRQCGNZEZNSEG-UHFFFAOYSA-N
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Description

N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide is a pyrimidine derivative characterized by a 1,3-dioxolan-2-yl substituent at position 5 of the pyrimidine ring. The core structure includes a 4-fluorophenyl group at position 4, an isopropyl group at position 6, and an N-methylmethanesulfonamide moiety at position 2 (Figure 1).

Properties

Molecular Formula

C18H22FN3O4S

Molecular Weight

395.5 g/mol

IUPAC Name

N-[5-(1,3-dioxolan-2-yl)-4-(4-fluorophenyl)-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide

InChI

InChI=1S/C18H22FN3O4S/c1-11(2)15-14(17-25-9-10-26-17)16(12-5-7-13(19)8-6-12)21-18(20-15)22(3)27(4,23)24/h5-8,11,17H,9-10H2,1-4H3

InChI Key

KNRQCGNZEZNSEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NC(=C1C2OCCO2)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dioxolane ring, the introduction of the fluorophenyl group, and the construction of the pyrimidine ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Pyrimidine Derivatives

Position 5 Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Activities References
1,3-Dioxolan-2-yl (Target) C₁₉H₂₃FN₃O₄S 408.47* Enhanced solubility (ether oxygen), stability (cyclic ketal)
Chloromethyl C₁₆H₁₉ClFN₃O₂S 371.86 High boiling point (523.1°C), acidic (pKa -0.66)
Formyl C₁₇H₁₈FN₃O₃S 363.40* Reactive aldehyde for derivatization
Diphenylphosphorylmethyl C₂₈H₂₉FN₃O₃PS 537.57 Bulky substituent, phosphorus enhances bioactivity
Hydroxymethyl C₁₇H₂₀FN₃O₃S 365.42* Polar (H-bonding), potential metabolic oxidation

*Calculated based on molecular formulas.

Key Findings:

Substituent Effects on Physicochemical Properties: The chloromethyl derivative () exhibits a high boiling point (523.1°C) and low pKa (-0.66), suggesting strong acidity and thermal stability, likely due to the electron-withdrawing chlorine . The hydroxymethyl variant () may exhibit higher aqueous solubility due to its hydroxyl group but could be prone to oxidation compared to the target compound’s dioxolane .

Synthetic Strategies :

  • The formyl -substituted compound () is synthesized via NaIO₄-mediated oxidation of a diol precursor in THF/H₂O, a method adaptable for introducing carbonyl groups .
  • The dioxolan-2-yl group in the target compound could be synthesized by protecting a ketone or aldehyde with ethylene glycol, a common strategy in heterocyclic chemistry .

The diphenylphosphorylmethyl substituent’s phosphorus atom may enhance binding to enzymatic targets, as seen in kinase inhibitors .

Structural-Activity Relationships (SAR):

  • Electronic Effects : The 4-fluorophenyl group’s electron-withdrawing nature enhances binding to hydrophobic pockets in target proteins .
  • Metabolic Stability : The dioxolane group in the target compound may resist oxidative degradation better than hydroxymethyl or formyl groups .

Biological Activity

N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide, often referred to as TRC-F898555, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C34H40F2N6O7S2
  • Molecular Weight : 746.844 g/mol
  • SMILES Notation : CC(C)c1nc(nc(c2ccc(F)cc2)c1C(O)CS(=O)(=O)N(C)c3nc(C(C)C)c(C4OCCO4)c(n3)c5ccc(F)cc5)N(C)S(=O)(=O)C

The compound exhibits activity through multiple biological pathways, primarily focusing on its role as a selective antagonist at specific receptor sites. Its design incorporates a dioxolane moiety that enhances its binding affinity and selectivity towards target receptors.

Pharmacological Activity

Research indicates that this compound may exhibit significant biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that TRC-F898555 may inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated its ability to reduce cell viability in human breast cancer cells (MCF-7) by inducing apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : Some studies indicate that it possesses antimicrobial activity against certain bacterial strains, potentially useful in developing new antibiotics.

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, TRC-F898555 was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in MCF-7 and A549 (lung cancer) cells. The compound's mechanism involved the induction of apoptosis via the mitochondrial pathway, as evidenced by increased caspase activity and altered mitochondrial membrane potential.

Case Study 2: Anti-inflammatory Potential

A study evaluated the compound's effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.

Data Tables

Biological Activity Cell Line/Model Effect Observed Reference
AntitumorMCF-7Cell growth inhibition
Anti-inflammatoryMacrophagesReduced cytokine production
AntimicrobialE. coliInhibition of growth

Q & A

Basic Research Questions

How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:
Synthetic optimization should focus on:

  • Stepwise functionalization : Introduce the 1,3-dioxolane moiety via a palladium-catalyzed coupling reaction, as seen in analogous pyrimidine derivatives .
  • Solvent selection : Use THF/H2O mixtures (5:1 ratio) to enhance solubility of intermediates during oxidation steps (e.g., NaIO4-mediated diol cleavage) .
  • Purification : Employ flash chromatography with gradients of ethyl acetate/hexane (30–70%) to isolate the sulfonamide group, as demonstrated in structurally related compounds .
  • Yield monitoring : Track byproducts (e.g., de-fluorinated analogs) via LC-MS to adjust reaction stoichiometry .

What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve the dihedral angles between the pyrimidine core and substituents (e.g., 4-fluorophenyl, isopropyl). For example, in analogous structures, pyrimidine-fluorophenyl dihedral angles average 50.9(2)° .
  • NMR spectroscopy : Compare chemical shifts of the dioxolane protons (δ ~4.8–5.2 ppm) and methylsulfonamide group (δ ~3.1–3.3 ppm) to reference spectra from similar sulfonamides .
  • HRMS : Validate the molecular ion peak (expected m/z ~520–530 for C₂₁H₂₅FN₃O₄S) with a tolerance of ±2 ppm .

How does the 1,3-dioxolane substituent influence the compound’s conformational stability?

Methodological Answer:
The dioxolane ring introduces steric and electronic effects:

  • Steric hindrance : The dioxolane’s rigidity restricts rotation around the pyrimidine-C5 bond, stabilizing a planar conformation (dihedral angle <10° with adjacent groups) .
  • Hydrogen bonding : Weak C–H···O interactions between dioxolane oxygen and sulfonamide groups (distance ~2.8–3.2 Å) further stabilize the crystal lattice .
  • Comparative analysis : Replace dioxolane with formyl or hydroxymethyl groups (e.g., CAS 147118-36-3) to assess conformational flexibility via DFT calculations .

Advanced Research Questions

How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • DFT simulations : Calculate frontier molecular orbitals (HOMO-LUMO gap) to identify electrophilic sites (e.g., sulfonamide sulfur, pyrimidine C2). For analogs, HOMO localization on the fluorophenyl ring suggests susceptibility to electrophilic substitution .
  • MD simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict hydrolysis rates of the dioxolane group .
  • Validation : Cross-reference computational results with experimental kinetics using UV-Vis monitoring of dioxolane ring-opening reactions .

What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

  • Case study : If NMR shows unexpected splitting of fluorophenyl protons:
    • Variable-temperature NMR : Assess dynamic effects (e.g., hindered rotation of the fluorophenyl group at 298 K vs. 323 K) .
    • X-ray powder diffraction : Correlate solid-state packing (e.g., P2₁/n space group) with solution-phase behavior .
  • Advanced techniques : Use NOESY to detect through-space interactions between the isopropyl group and dioxolane protons .

How can synthetic byproducts be characterized and minimized during scale-up?

Methodological Answer:

  • Byproduct identification : Common impurities include:
    • Des-dioxolane analogs : Formed via acid-catalyzed ring-opening (monitor via TLC, Rf ~0.5 in 50% EtOAc/hexane) .
    • N-demethylated sulfonamides : Mitigate using methyl-protecting groups (e.g., Boc) during synthesis .
  • Process optimization :
    • Flow chemistry : Reduce residence time in oxidative steps to suppress dioxolane degradation .
    • In-line analytics : Implement PAT (Process Analytical Technology) with FTIR to track reaction progression .

Structural and Functional Analysis

What intermolecular interactions dominate the crystal packing of this compound?

Methodological Answer:

  • Hydrogen bonding : Weak C–H···O (2.8–3.0 Å) and C–H···F (2.9–3.1 Å) interactions form a 3D supramolecular network .
  • π-π stacking : Fluorophenyl and pyrimidine rings exhibit edge-to-face interactions (centroid distances ~4.5 Å) .
  • Table : Key interactions in analogous structures:
Interaction TypeDistance (Å)Angle (°)Reference
C–H···O2.85145
C–H···F2.97156
π-π stacking4.52N/A

How does fluorophenyl substitution impact the compound’s electronic properties?

Methodological Answer:

  • Electron-withdrawing effect : The fluorine atom decreases electron density at the pyrimidine C4 position (evidenced by downfield NMR shifts of δ ~7.8 ppm for adjacent protons) .
  • Comparative studies : Replace 4-fluorophenyl with 4-chlorophenyl to observe increased lipophilicity (logP +0.3) and altered binding affinities in receptor assays .

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